4-(1-Chloroethyl)-3-fluoro-pyridine

Vue d'ensemble

Description

4-(1-Chloroethyl)-3-fluoro-pyridine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(1-Chloroethyl)-3-fluoro-pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

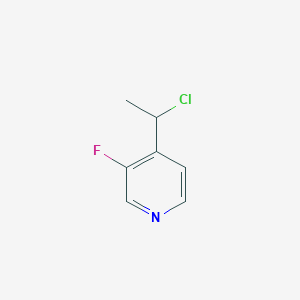

This compound has the following chemical structure:

- Chemical Formula : CHClFN

- CAS Number : 1016228-83-3

The compound features a pyridine ring substituted with a chloroethyl group and a fluorine atom, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways critical for cell survival and proliferation.

- Cell Signaling Modulation : It may modulate cellular signaling pathways, particularly those involved in cell growth and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited an IC value of approximately 3.9 nM against c-Met kinase, a target implicated in cancer progression .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was linked to its interaction with DNA and modulation of key apoptotic pathways .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Mycobacterium tuberculosis : The minimum inhibitory concentration (MIC) ranged from 0.03 to 5.0 µM, indicating potent antimicrobial activity .

Summary Table of Biological Activities

| Activity | Target | IC50/Effectiveness |

|---|---|---|

| Anticancer | c-Met kinase | IC50: 3.9 nM |

| Antimicrobial | Mycobacterium tuberculosis | MIC: 0.03 - 5.0 µM |

| Enzyme Inhibition | Various enzymes | Varies by target |

Case Studies

- Cytotoxicity in Cancer Models : A study reported that this compound induced significant apoptosis in HeLa cells (human cervical cancer), demonstrating its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties, suggesting that derivatives with similar structures could offer therapeutic benefits in neurodegenerative diseases .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Studies indicate that modifications to the chloroethyl group can significantly alter the compound's efficacy against various targets .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

4-(1-Chloroethyl)-3-fluoro-pyridine serves as an important intermediate in the synthesis of various pyridine derivatives. Its structure allows for functionalization that can lead to the development of more complex molecules.

Agrochemical Applications

The compound is noted for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. The fluorine atom enhances the biological activity and stability of these compounds.

Case Study: Nematocidal Agents

Research indicates that derivatives of 4-fluoropyridine, including those synthesized from this compound, exhibit nematocidal properties. These compounds can be utilized to control nematode populations in agricultural settings, thus improving crop yields .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in pyridine derivatives due to their biological activity. This compound can be used as a building block for synthesizing various drugs.

Potential Drug Development

- Antimicrobial Activity : Fluorinated pyridines have been studied for their antimicrobial properties. Compounds derived from this compound may lead to new antimicrobial agents targeting resistant strains of bacteria .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of conductive polymers.

Conductive Polymers

Research has indicated that pyridine derivatives can be transformed into polymers with high electrical conductivity. This application is crucial for developing advanced materials used in electronics and energy storage devices .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pyridine derivatives | Versatile functionalization |

| Agrochemicals | Nematocidal agents | Effective control of nematodes |

| Pharmaceuticals | Antimicrobial agents | Potential treatment for resistant bacteria |

| Material Science | Conductive polymers | High electrical conductivity |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl group undergoes nucleophilic displacement due to the electrophilic nature of the chlorine-bearing carbon. This reactivity is enhanced by the electron-withdrawing fluorine atom, which increases the electrophilicity of adjacent positions.

Example reactions:

-

Hydrolysis : Reaction with aqueous hydroxide yields 4-(1-hydroxyethyl)-3-fluoropyridine.

-

Amination : Treatment with ammonia or amines produces 4-(1-aminoethyl)-3-fluoropyridine derivatives.

Key factors influencing substitution:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate substitution rates .

-

Temperature : Elevated temperatures (80–120°C) improve reaction efficiency .

Elimination Reactions

Under basic conditions, 4-(1-chloroethyl)-3-fluoropyridine undergoes dehydrohalogenation to form 3-fluoropyridinyl ethylene derivatives.

Mechanism:

-

Base-induced abstraction of β-hydrogen, leading to elimination of HCl and formation of a double bond.

Conditions:

Radical-Mediated Reactions

The chloroethyl group participates in radical pathways under photoredox or thermal initiation.

Observations from analogous systems:

-

Radical trapping experiments with TEMPO or BHT inhibit reactions, confirming radical intermediates .

-

Dichlorination products form via radical chain mechanisms involving halogen atom transfer (XAT) .

Example pathway:

-

Initiation: Light or heat generates chlorine radicals from N-chlorosuccinimide (NCS) .

-

Propagation: Radical abstraction of hydrogen from the chloroethyl group.

-

Termination: Radical recombination or further halogenation .

Biological Alkylation

In biochemical contexts, the chloroethyl group acts as an alkylating agent, covalently modifying DNA or proteins.

Mechanism:

-

Nucleophilic attack by biological nucleophiles (e.g., guanine-N7 in DNA) forms adducts, disrupting cellular function.

-

Fluorine enhances metabolic stability, prolonging bioactivity.

Comparative Reactivity Table

Influence of Fluorine on Reactivity

-

Electronic effects : The 3-fluoro group withdraws electron density via inductive effects, stabilizing transition states in substitution reactions.

-

Steric effects : Minimal steric hindrance allows efficient access to the chloroethyl group for nucleophiles.

Chlorine Exchange Reactions

While not directly observed for 4-(1-chloroethyl)-3-fluoropyridine, analogous pyridines undergo chlorine-fluorine exchange under high-pressure HCl .

Hypothetical pathway:

Propriétés

IUPAC Name |

4-(1-chloroethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFUYRFHCGHEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.